molecular formula C19H15N3O3S B11388245 methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11388245
M. Wt: 365.4 g/mol
InChI Key: BBYAAGVQKFDHBV-UHFFFAOYSA-N
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Description

Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzothiazole moiety fused with a pyrrole ring

Chemical Reactions Analysis

Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate can be compared with other benzothiazole derivatives:

This compound stands out due to its unique combination of a benzothiazole and pyrrole ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety fused with a pyrrole ring and an ester functional group. Its molecular formula is C18H16N3O3SC_{18}H_{16}N_{3}O_{3}S with a molecular weight of approximately 351.4 g/mol .

Mechanisms of Biological Activity

Research indicates that compounds containing benzothiazole and pyrrole rings exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole possess significant antimicrobial properties against various pathogens .
  • Anticancer Properties : Benzothiazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory mediators, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for gram-positive bacteria and higher MICs for gram-negative bacteria .
  • Anticancer Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls .
  • Anti-inflammatory Research : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .

Table 1: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryReduction of pro-inflammatory cytokines

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C19H15N3O3S/c1-25-19(24)11-6-8-12(9-7-11)22-10-14(23)16(17(22)20)18-21-13-4-2-3-5-15(13)26-18/h2-9,20,23H,10H2,1H3

InChI Key

BBYAAGVQKFDHBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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